molecular formula C14H23NO3 B6224148 tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2354362-69-7

tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B6224148
CAS No.: 2354362-69-7
M. Wt: 253.3
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Description

tert-Butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate: is an organic compound with a unique spirocyclic structure. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The compound’s structure features a spiro[3.5]nonane core, which is a bicyclic system with a nitrogen atom incorporated into one of the rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride. This reaction proceeds under controlled conditions to form the desired spirocyclic compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine: The compound is utilized in the design of bioactive molecules, including potential therapeutic agents. It has been investigated for its role in modulating biological pathways and its potential as a drug candidate .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness: tert-Butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific substitution pattern and the presence of a formyl group at the 1-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

2354362-69-7

Molecular Formula

C14H23NO3

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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